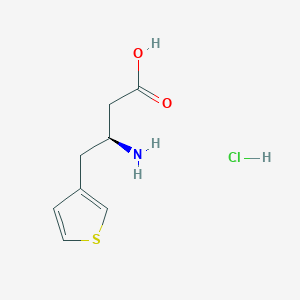

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative with a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available thiophene derivatives.

Formation of Intermediate: The thiophene derivative undergoes a series of reactions, including halogenation and subsequent substitution reactions, to introduce the amino and carboxyl groups.

Chiral Resolution: The racemic mixture is resolved using chiral chromatography or enzymatic methods to obtain the (S)-enantiomer.

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Thiophene derivatives with various substituents.

Aplicaciones Científicas De Investigación

Chemistry

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the development of complex organic molecules, making it valuable in chemical research.

Biology

The compound has been studied for its interactions with biological systems, particularly its role as a ligand for neurotransmitter receptors. Research indicates potential effects on GABA receptors, which are essential for neurotransmission.

Medicine

The compound is being investigated for its therapeutic potential, particularly in treating neurological disorders. Preliminary studies suggest it may have neuroprotective properties, antioxidant activity, and antimicrobial efficacy.

Industry

In the pharmaceutical industry, this compound is utilized in the production of fine chemicals and as a reagent in drug development processes.

Research has highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Protects neuronal cells from oxidative stress-induced apoptosis.

- Antioxidant Activity : Neutralizes free radicals, reducing oxidative stress linked to chronic diseases.

- Antimicrobial Properties : Demonstrates significant antibacterial activity against various strains.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Protects neuronal cells from oxidative stress | |

| Antioxidant | Neutralizes free radicals | |

| Antimicrobial | Effective against various bacterial strains |

Neuroprotection

In vitro studies indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Efficacy

Comparative studies showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics. This positions it as a candidate for developing new antimicrobial agents.

Applications in Medicine and Industry

The compound's applications extend into several areas:

- Drug Development : As a precursor for synthesizing novel therapeutic agents targeting neurological disorders.

- Antimicrobial Formulations : Potential use in developing new antibiotics due to efficacy against resistant bacterial strains.

- Chemical Synthesis : Utilized as a building block for complex organic molecules in chemical research.

Mecanismo De Acción

The mechanism of action of (S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

®-3-Amino-4-(3-thienyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

Thiophene-2-carboxylic acid: A related compound with a carboxyl group at the 2-position of the thiophene ring.

3-Thiophenemethanol: A thiophene derivative with a hydroxyl group.

Uniqueness

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and carboxyl functional groups, making it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Actividad Biológica

(S)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound features a thienyl group attached to a butanoic acid backbone, which contributes to its unique properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C₇H₈ClN₁O₂S

- Molecular Weight : 195.66 g/mol

The presence of an amino group, a carboxylic acid group, and a thiophene ring allows this compound to interact with various biological systems, influencing its activity in metabolic pathways and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter systems, particularly through interactions with GABA transporters, which are crucial for maintaining neuronal health and function .

2. Antioxidant Activity

The thienyl group in the compound is believed to contribute to its antioxidant properties. This capability allows it to neutralize free radicals and reduce oxidative stress, which is implicated in various chronic diseases and aging processes.

3. Antimicrobial Properties

Some derivatives of thienyl compounds have demonstrated activity against various bacterial strains, indicating the potential for use as antimicrobial agents. This property is particularly relevant in the context of increasing antibiotic resistance .

The biological effects of this compound are largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The thiophene ring and amino acid moiety enable it to bind effectively to active sites on target proteins, modulating their activity and influencing various signaling pathways .

Case Study: Neuroprotective Properties

In a study focused on neuropathic pain models, compounds similar to this compound were tested for their antinociceptive properties. Results indicated that these compounds could alleviate pain without causing motor deficits, suggesting a favorable safety profile for potential therapeutic use .

Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of this compound. The results demonstrated significant free radical scavenging activity, comparable to established antioxidants like ascorbic acid .

Data Summary

Propiedades

Número CAS |

270262-99-2 |

|---|---|

Fórmula molecular |

C8H11NO2S |

Peso molecular |

185.25 g/mol |

Nombre IUPAC |

(3S)-3-amino-4-thiophen-3-ylbutanoic acid |

InChI |

InChI=1S/C8H11NO2S/c9-7(4-8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3-4,9H2,(H,10,11)/t7-/m0/s1 |

Clave InChI |

AZWUDBISUBOQFK-ZETCQYMHSA-N |

SMILES |

C1=CSC=C1CC(CC(=O)O)N.Cl |

SMILES isomérico |

C1=CSC=C1C[C@@H](CC(=O)O)N |

SMILES canónico |

C1=CSC=C1CC(CC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.